molecular formula C26H24ClPS B8519064 4-Methylthiobenzyltriphenylphosphonium chloride CAS No. 58477-22-8

4-Methylthiobenzyltriphenylphosphonium chloride

Cat. No.: B8519064
CAS No.: 58477-22-8
M. Wt: 435.0 g/mol
InChI Key: QRBWSIJEUWFDDZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiobenzyltriphenylphosphonium chloride is a useful research compound. Its molecular formula is C26H24ClPS and its molecular weight is 435.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58477-22-8

Molecular Formula

C26H24ClPS

Molecular Weight

435.0 g/mol

IUPAC Name

(4-methylsulfanylphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H24PS.ClH/c1-28-26-19-17-22(18-20-26)21-27(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-20H,21H2,1H3;1H/q+1;/p-1

InChI Key

QRBWSIJEUWFDDZ-UHFFFAOYSA-M

Canonical SMILES

CSC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a similar manner, when p-methylsulfinylbenzyl chloride is used, the product is p-methylsulfinylbenzyltriphenylphosphonium chloride, melting point 258°-262°C with gasing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-methylthiobenzyl chloride (3.1 g) and triphenylphosphine (4.72 g) was heated in toluene (35 mL) at reflux for 18 hr. The mixture was cooled to 0° C. and filtered. The resulting solid was used as such in the next step.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.